2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide
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Overview
Description
2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in several physiological and pathological processes.
Mechanism of Action
The mechanism of action of 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide involves the inhibition of the 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide ion channel. This channel is involved in several physiological processes, including mechanosensation, osmosensation, and thermosensation. The inhibition of 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide by 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide leads to the modulation of several downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. The compound has also been shown to reduce the activation of microglia and astrocytes, leading to a decrease in neuroinflammation. Additionally, 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide has been shown to have analgesic effects, reducing pain in several preclinical models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide in lab experiments include its potent 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide inhibition, its well-established synthesis method, and its demonstrated therapeutic effects in several preclinical models. However, the compound has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Future Directions
The future directions for research on 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide include further investigation of its potential therapeutic applications, including its use in the treatment of other diseases. Additionally, the compound's mechanism of action needs to be further elucidated, and its potential off-target effects need to be investigated. Finally, the development of more potent and selective 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide inhibitors based on the structure of 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide is an area of active research.
Synthesis Methods
The synthesis of 2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide involves the reaction of 4-bromoaniline with thiourea to obtain 4-(aminosulfonyl)phenyl)thiourea. This intermediate is then reacted with cyclohexylacetyl chloride to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in several preclinical models. The compound has also been investigated for its potential use in the treatment of various diseases, including osteoarthritis, neuropathic pain, and cerebral ischemia.
properties
IUPAC Name |
N-cyclohexyl-2-(4-sulfamoylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c15-21(18,19)13-8-6-12(7-9-13)20-10-14(17)16-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWPNHTRDWETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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